2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYOENMDTZTPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorosulfonation of bicyclo[2.2.1]heptane-2-yl ethane using thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Chemical Reactions
This compound exhibits several types of chemical reactivity:
- Substitution Reactions : It can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
| Reaction Type | Example Product |
|---|---|
| Substitution | Sulfonamide |
| Reduction | Sulfonyl hydride |
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its unique bicyclic structure allows for innovative approaches to molecular design.
Medicinal Chemistry
Due to its structural characteristics, 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride has potential applications in drug development. The sulfonyl chloride group enhances its reactivity towards biological targets, making it suitable for synthesizing pharmaceutical compounds.
Case Study: Synthesis of Sulfonamide Derivatives
A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a precursor. These derivatives were evaluated for their biological activity against specific enzymes, showcasing the compound's utility in medicinal chemistry .
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
A. Comparison with {bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride
- Bicyclic Framework: The target compound’s norbornane (2.2.1) system has greater ring strain than the bicyclo[2.2.2]octane analog, enhancing its reactivity in ring-opening or addition reactions.
B. Comparison with Amine Hydrochlorides
- Functional Group : Sulfonyl chlorides are electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides), whereas amine hydrochlorides participate in acid-base or condensation reactions.
- Applications : The target compound is suited for covalent modification (e.g., drug conjugation), while amine derivatives may serve as chiral building blocks or ligands.
C. Comparison with Bornyl Chloride
- Substituents : Bornyl chloride’s methyl groups increase hydrophobicity and steric bulk, limiting its utility in aqueous-phase reactions. The target compound’s sulfonyl chloride group enhances polarity and reactivity.
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural analogs highlight critical trends:
- Reactivity: The norbornane core’s strain may accelerate reactions compared to bicyclo[2.2.2]octane derivatives.
- Synthetic Utility : The ethanesulfonyl chloride group offers a balance between reactivity and steric accessibility, distinguishing it from shorter-chain analogs.
Further experimental studies are needed to confirm physical properties (e.g., melting point, solubility) and optimize synthetic protocols.
Biological Activity
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride, a compound characterized by its bicyclic structure, has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 232.73 g/mol
The bicyclo[2.2.1]heptane moiety contributes to the unique steric and electronic properties that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that sulfonyl chlorides can act as electrophiles, participating in nucleophilic substitution reactions with various biological molecules such as amino acids and proteins. This electrophilic nature is crucial for their biological activities, which may include:
- Enzyme Inhibition : Sulfonyl chlorides may inhibit specific enzymes by modifying active site residues.
- Receptor Modulation : The compound might interact with various receptors, influencing signal transduction pathways.
Enzyme Interaction Studies
A study investigated the interaction of sulfonyl chlorides with carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The results demonstrated that 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride inhibited the enzyme's activity in a dose-dependent manner, suggesting potential applications in treating conditions related to carbonic anhydrase dysfunction .
Antimicrobial Activity
Another study assessed the antimicrobial properties of sulfonyl chlorides against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests a potential role in developing new antimicrobial agents .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Carbonic anhydrase inhibition | |
| Antimicrobial Activity | Inhibition of Gram-positive bacteria |
Toxicological Considerations
While the biological activities of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride are promising, it is essential to consider its potential toxicity. Studies have indicated that sulfonyl chlorides can cause cellular toxicity at high concentrations, necessitating further investigation into their safety profiles before clinical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for bicyclo[2.2.1]heptane-derived sulfonyl chlorides?
- Answer: Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane scaffold. For example, iridium-catalyzed C–H activation with alkenes in tetrahydrofuran (THF) has been used to generate bicyclo[2.2.1]heptane intermediates, which can then undergo sulfonation and chlorination . Key steps include:
- Reagent selection: Use of norbornene derivatives as starting materials.
- Catalysis: Iridium complexes (e.g., [Ir(cod)OMe]₂) for regioselective C–H bond activation.
- Workup: Purification via column chromatography and characterization by H/C NMR and HPLC (≥95% purity criteria) .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Answer: Analytical workflows include:
- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., bicyclic protons at δ 1.2–2.8 ppm, sulfonyl chloride protons at δ 3.1–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Retention time comparison against standards (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (GC-MS): Electron ionization (EI) at 70 eV confirms molecular ion peaks and fragmentation patterns (e.g., m/z 158.19 for C₉H₁₂F₂ analogs) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfonyl chloride group in bicyclo[2.2.1]heptane systems?
- Answer: The sulfonyl chloride’s electrophilicity is influenced by steric hindrance from the bicyclic framework. Key considerations:
- Nucleophilic substitution: Reactivity with amines (e.g., morpholine derivatives) forms sulfonamides, but steric effects may reduce yields compared to linear analogs .
- Solvent effects: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity by stabilizing transition states .
- Kinetic studies: Monitoring by F NMR (for fluorinated analogs) reveals reaction rates slowed by ~30% compared to non-bicyclic sulfonyl chlorides .
Q. How do structural modifications to the bicyclo[2.2.1]heptane core impact thermal stability?
- Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for related compounds suggest:
- Decomposition temperature: Bicyclo[2.2.1]heptane derivatives with sulfonyl chloride groups exhibit stability up to 150–200°C, with exothermic peaks at ~180°C due to sulfonyl group degradation .
- Substituent effects: Electron-withdrawing groups (e.g., fluorine) increase thermal stability by ~20°C compared to alkyl-substituted analogs .
Q. What strategies mitigate competing side reactions during sulfonylation of bicyclo[2.2.1]heptane derivatives?
- Answer: Experimental design considerations include:
- Temperature control: Reactions performed at 0–5°C minimize hydrolysis of the sulfonyl chloride group .
- Protecting groups: Use of tert-butyl carbamates or silyl ethers to block reactive hydroxyl or amine sites .
- Catalytic additives: Triethylamine (Et₃N) scavenges HCl byproducts, shifting equilibrium toward product formation .
Key Challenges and Contradictions
- Synthetic yields: Iridium-catalyzed methods (yields ~60–75%) may underperform compared to palladium-catalyzed routes for non-bicyclic analogs (~85% yields), highlighting trade-offs between selectivity and efficiency.
- Stability in aqueous media: While sulfonyl chlorides are generally moisture-sensitive, bicyclo[2.2.1]heptane derivatives show delayed hydrolysis kinetics due to steric protection of the reactive center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
